
Senkyunolide R
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Senkyunolide R is a chemical compound that is a type of chemical entity and a subclass of a chemical compound . It has a mass of 240.099773612 dalton and a chemical formula of C₁₂H₁₆O₅ . It is found in Conioselinum anthriscoides, Ligusticum chuanxiong, and Ligusticum striatum .
Molecular Structure Analysis
This compound has a molecular formula of C12H16O5 . The canonical SMILES structure is O=C1OC(=CC(O)CC)C2=C1C(O)C(O)CC2 , and the isomeric SMILES structure is CCC@@H/C=C1\OC(=O)C2=C1CCC@H[C@H]2O .Physical and Chemical Properties Analysis
This compound has a molecular formula of C12H16O5 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available literature.Aplicaciones Científicas De Investigación
Candidato a Fármaco Cardio-Cerebrovascular
Senkyunolide R ha mostrado potencial como candidato a fármaco cardio-cerebrovascular. Se distribuye principalmente en plantas de la familia Umbelliferae y exhibe una buena permeabilidad de la barrera hematoencefálica (BBB). Sus efectos farmacológicos incluyen analgésicos, antiinflamatorios, antioxidantes, antitrombóticos y efectos antitumorales, que son beneficiosos para aliviar la lesión por isquemia-reperfusión .
Propiedades Analgésicas
Los estudios han destacado las propiedades analgésicas de this compound. Se ha encontrado que es eficaz para reducir el dolor, lo que se alinea con los usos medicinales tradicionales de sus fuentes vegetales naturales, como Ligusticum chuanxiong Hort. y Angelica sinensis (Oliv.) .
Actividad Antiinflamatoria
La actividad antiinflamatoria de this compound está bien documentada. Se ha utilizado para tratar diversas afecciones inflamatorias, proporcionando alivio al reducir la inflamación a nivel celular .
Efectos Antioxidantes
This compound también posee efectos antioxidantes, que ayudan a proteger al cuerpo del daño causado por los radicales libres. Esta propiedad es particularmente importante en la prevención de enfermedades causadas por el estrés oxidativo .
Actividades Antitrombóticas y Antiplaquetarias
El compuesto se ha investigado por sus actividades antitrombóticas y antiplaquetarias. Estas actividades son cruciales para prevenir los coágulos de sangre, que pueden provocar accidentes cerebrovasculares y ataques cardíacos .
Efectos Antitumorales
Por último, this compound se ha estudiado por sus efectos antitumorales. Muestra promesa en la lucha contra el cáncer al inhibir el crecimiento de las células tumorales y podría ser una valiosa adición a los regímenes de tratamiento contra el cáncer .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that senkyunolide i, a similar compound, has been studied for its potential as a cardio-cerebral vascular drug candidate
Mode of Action
Based on the studies on similar compounds, it can be hypothesized that senkyunolide r may interact with its targets to exert pharmacological effects such as analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects
Biochemical Pathways
It is known that similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation, thrombosis, and tumor growth
Pharmacokinetics
It is known that similar compounds are rapidly absorbed in vivo and widely distributed in the kidneys, liver, and lungs . The metabolic pathway is mainly phase II metabolism
Result of Action
It is known that similar compounds have been shown to have various pharmacological effects, including analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects
Action Environment
It is known that similar compounds are relatively stable to heat, acid, and oxygen
Análisis Bioquímico
Biochemical Properties
Senkyunolide R plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the anti-inflammatory properties of this compound.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of vascular smooth muscle cells by downregulating the expression of proliferative genes . It also affects the cell signaling pathways involved in inflammation and apoptosis, thereby protecting cells from oxidative stress and inflammatory damage .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . It also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in regulating gene expression related to lipid metabolism and inflammation . These molecular interactions contribute to the anti-inflammatory and protective effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under various conditions, including heat, acid, and oxygen exposure . Long-term studies have shown that this compound can maintain its anti-inflammatory and protective effects over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively reduce inflammation and protect against oxidative stress without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, this compound undergoes oxidation and hydrolysis, while in phase II metabolism, it undergoes conjugation reactions such as glucuronidation and sulfation . These metabolic pathways facilitate the elimination of this compound from the body and influence its bioavailability and therapeutic efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system . Additionally, this compound interacts with transporters and binding proteins that facilitate its uptake and distribution in different tissues, including the liver, kidneys, and lungs . These interactions influence the localization and accumulation of this compound within the body .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and signaling molecules, while in the nucleus, it influences gene expression by interacting with transcription factors . These localization patterns are crucial for the biological effects of this compound.
Propiedades
IUPAC Name |
(3Z,6S,7S)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8+,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGANEFDEDYAJS-QPICXUTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
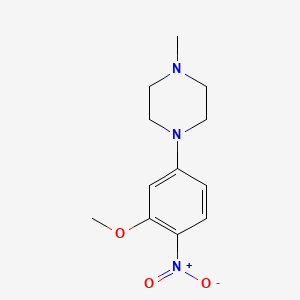


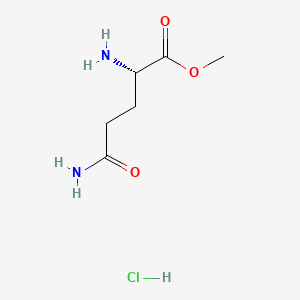
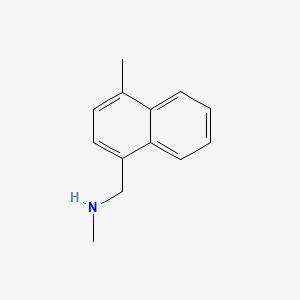
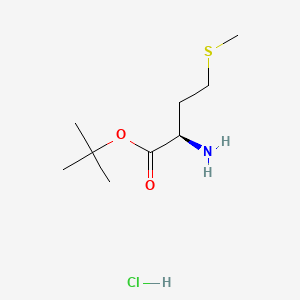

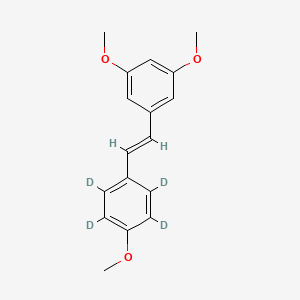
![n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B592769.png)
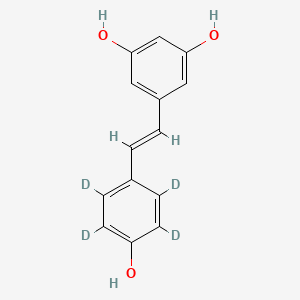
![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide](/img/structure/B592772.png)
